Bis(methylenedithio)tetrathiafulvalene
Overview
Description
Bis(methylenedithio)tetrathiafulvalene is a useful research compound. Its molecular formula is C8H4S8 and its molecular weight is 356.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Conductive Properties Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) has been the subject of various studies focusing on its synthesis and applications in creating highly conductive organic salts. Nakamura et al. (1987) explored the synthesis of BMDT-TTF as an attractive donor molecule for organic salts, noting its higher oxidation potentials compared to similar compounds (Nakamura et al., 1987). Similarly, Kazheva et al. (2014) synthesized radical cation salts of BMDT-TTF, demonstrating their semiconductor properties with considerable conductivity (Kazheva et al., 2014).
Extended Peripheral Substituents Yamada et al. (1998) reported on the synthesis of bis(heterocycle)-fused BMDT-TTF derivatives, examining their electrochemical properties and molecular structures. This research highlighted the versatility of BMDT-TTF in forming new donor molecules with varied properties (Yamada et al., 1998).
Functionalized Derivatives Liu et al. (2002) focused on an improved synthesis route for functionalized BMDT-TTF derivatives, offering new perspectives in the design and application of these molecules in various fields (Liu et al., 2002).
Crystal Structure and Two-Dimensional Character Kato et al. (1984) studied the crystal structure of BMDT-TTF, revealing a unique two-dimensional S···S network, which is crucial for understanding the material's conductive properties (Kato et al., 1984).
Electrochemical Behavior Sezer et al. (2004) investigated the electrochemical behavior of BMDT-TTF derivatives, contributing to a deeper understanding of how different substituents affect the electronic properties of these compounds (Sezer et al., 2004).
High Magnetic Field Studies Singleton (2000) reviewed studies involving high magnetic fields on charge-transfer salts of BMDT-TTF, providing insights into experimental techniques and theoretical developments related to these materials (Singleton, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Bis(methylenedithio)tetrathiafulvalene, hereafter referred to by its full name, primarily targets the oxalate-bridged binuclear anion [Cu2(μ–C2O4)(C2O4)2(CH3OH)(H2O)]2− . This anion is a key component in the formation of organic-inorganic hybrid metallic conductors . The full name compound acts as a donor in this context .
Mode of Action
The full name compound interacts with its target through electrocrystallization . It forms a supramolecular square lattice through hydrogen bonds between the antiferromagnetic binuclear anions in the anion sheet . The oxidation state of the full name compound is assigned to approximately +2/3, based on the TTF core bond lengths and Raman spectroscopy .
Biochemical Pathways
The full name compound affects the conductivity of the resulting organic-inorganic hybrid metallic conductor . This is part of the broader pathway of charge-transfer in these materials, which can exhibit a range of conductivities from insulating to semiconducting to metallic, and even superconductivity .
Pharmacokinetics
Its impact on bioavailability is evident in the resulting conductivity of the organic-inorganic hybrid metallic conductor . The full name compound’s conductivity is 11.5 S cm−1 at room temperature, increases to 160 S cm−1 at 7.6 K, and then decreases to 150 S cm−1 at 2 K .
Result of Action
The molecular and cellular effects of the full name compound’s action are primarily observed in the resulting changes in conductivity of the organic-inorganic hybrid metallic conductor . There is no long-range magnetic ordering, which is confirmed by specific heat measurements .
Action Environment
The action of the full name compound can be influenced by environmental factors such as temperature . For example, its conductivity increases as the temperature decreases from room temperature to 7.6 K, and then decreases slightly at 2 K . This suggests that the full name compound’s action, efficacy, and stability are sensitive to temperature changes .
Properties
IUPAC Name |
5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVGMRXXZDSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548138 | |
Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68550-20-9 | |
Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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